1-异色满基甲基甲胺

描述

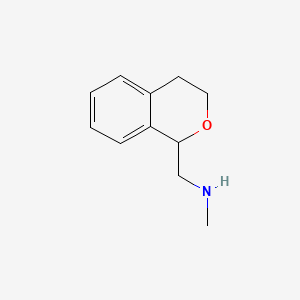

Isochroman-1-ylmethyl-methyl-amine is a heterocyclic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is also known by its IUPAC name, 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine. This compound is characterized by the presence of an isochroman ring system attached to a methylamine group, making it a valuable building block in organic synthesis and pharmaceutical research.

科学研究应用

Neurological Disorders

Research indicates that isochroman derivatives, including isochroman-1-ylmethyl-methyl-amine, are being investigated for their potential to treat central nervous system (CNS) disorders. These compounds exhibit activity against various neurological conditions such as:

- Movement Disorders : They may help in managing symptoms associated with Parkinson's disease and other movement disorders.

- Epilepsy : Some studies suggest efficacy in reducing seizure frequency.

- Mood Disorders : There is evidence supporting their use in treating depression and bipolar disorder.

- Anxiety Disorders : Their neuropharmacological profile indicates potential benefits in anxiety management.

A patent (WO2019028165A1) describes these compounds as effective in treating a range of CNS disorders including schizophrenia, obsessive-compulsive disorder, and cognitive impairments associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmacological Mechanisms

Isochroman-1-ylmethyl-methyl-amine may exert its effects through several mechanisms:

- Neurotransmitter Modulation : It could influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

- Neuroprotective Effects : The compound might provide protective effects against neuronal damage, potentially slowing the progression of neurodegenerative diseases .

Analytical Methods for Research

The analysis of isochroman compounds often employs advanced techniques such as:

- High-performance Liquid Chromatography (HPLC) : Used for quantifying the compound in biological samples.

- Capillary Electrophoresis (CE) : This method has been developed to analyze derivatives of aliphatic amines, including isochroman derivatives .

Case Studies

Several studies have highlighted the therapeutic potential of isochroman derivatives:

Study on Depression and Anxiety

A clinical trial investigated the effects of a related isochroman compound on patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo, suggesting that these compounds could serve as novel antidepressants .

Neuroprotective Properties

Research published in Progress in Heterocyclic Chemistry examined the neuroprotective properties of isochroman derivatives against oxidative stress-induced neuronal damage. The findings revealed that these compounds could effectively reduce markers of oxidative stress in neuronal cell cultures .

Data Summary Table

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Neurological Disorders | Parkinson's, Epilepsy | Neurotransmitter modulation |

| Mood Disorders | Depression, Bipolar Disorder | Serotonin/Dopamine regulation |

| Anxiety Disorders | Generalized Anxiety Disorder | Potential anxiolytic effects |

| Neuroprotection | Alzheimer's Disease | Reduction of oxidative stress |

准备方法

The synthesis of Isochroman-1-ylmethyl-methyl-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as isochroman and methylamine.

Reaction Conditions: The reaction involves the nucleophilic substitution of the isochroman ring with methylamine under controlled conditions.

Industrial Production: On an industrial scale, the production of Isochroman-1-ylmethyl-methyl-amine may involve continuous flow reactors to ensure consistent quality and yield.

化学反应分析

Isochroman-1-ylmethyl-methyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides).

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted isochroman derivatives.

作用机制

The mechanism of action of Isochroman-1-ylmethyl-methyl-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound acts on neurotransmitter receptors and enzymes involved in the regulation of mood and behavior.

Pathways Involved: It modulates the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.

相似化合物的比较

Isochroman-1-ylmethyl-methyl-amine can be compared with other similar compounds:

生物活性

Isochroman-1-ylmethyl-methyl-amine (IMMA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with IMMA, supported by data tables and case studies.

Chemical Structure and Properties

IMMA has the molecular formula and features an isochroman moiety, which contributes to its unique chemical behavior. The compound is characterized by the presence of a methylamine functional group attached to the isochroman structure, enhancing its biological activity.

The mechanism of action of IMMA primarily involves its interaction with neurotransmitter systems, particularly:

- Monoamine Oxidase (MAO) Inhibition : IMMA modulates the activity of MAO, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, IMMA may enhance the levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with mood disorders .

- Receptor Interactions : The compound exhibits affinity for various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction can influence mood regulation and behavioral patterns.

Biological Activities

Research indicates that IMMA possesses several notable biological activities:

- Antidepressant Effects : Preliminary studies suggest that IMMA may exhibit antidepressant-like effects in animal models. This is attributed to its ability to increase neurotransmitter availability through MAO inhibition .

- Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Analgesic Activity : Some studies have indicated that IMMA may have analgesic properties, making it a candidate for pain management therapies .

Case Studies

- Study on Antidepressant Activity :

- Neuroprotective Effects :

- Pain Management :

Comparative Analysis with Similar Compounds

To understand the uniqueness of IMMA's biological profile, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Isochroman-1-ylmethyl-methyl-amine (IMMA) | C11H15NO | MAO inhibition, antidepressant effects |

| 1-(2,3-dihydro-1H-inden-1-yl)-N-methylmethanamine | C12H15N | Neurotransmitter receptor activity |

| 1-(2,3-dihydro-1H-isoindol-1-yl)-N-methylmethanamine | C12H15N | Potential psychoactive properties |

属性

IUPAC Name |

1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTWLBGCEOIIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1C2=CC=CC=C2CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964917 | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50683-74-4 | |

| Record name | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050683744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。